2-amino-1-(1H-indol-3-yl)ethanol
Overview
Description
2-amino-1-(1H-indol-3-yl)ethanol is an organic compound belonging to the class of 3-alkylindoles. This compound contains an indole moiety that carries an alkyl chain at the 3-position. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-amino-1-(1H-indol-3-yl)ethanol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole derivative . Another common method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by cyclization reactions .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired product and its applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1H-indol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can modify the indole ring or the amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield indole-3-carbaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-amino-1-(1H-indol-3-yl)ethanol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are studied for their roles in cell signaling and metabolism.
Medicine: These compounds exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Indole derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-amino-1-(1H-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, influencing biological processes such as cell growth, apoptosis, and immune responses . The specific pathways and targets depend on the particular indole derivative and its functional groups.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(1H-indol-3-yl)propan-1-ol: Another indole derivative with similar structural features.
1-(1H-indol-3-yl)ethan-1-amine: Shares the indole moiety but differs in the functional groups attached.
Uniqueness
2-amino-1-(1H-indol-3-yl)ethanol is unique due to its specific combination of an amino group and an alcohol group attached to the indole ring. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
2-amino-1-(1H-indol-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,10,12-13H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDWJYHTZUWTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275636 | |
Record name | 2-amino-1-(1H-indol-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46168-27-8 | |
Record name | 2-amino-1-(1H-indol-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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